molecular formula C30H18O8 B8227620 5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8227620
M. Wt: 506.5 g/mol
InChI Key: VSAIEBFHKOGCQK-UHFFFAOYSA-N
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Description

5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple carboxylic acid groups and a terphenyl core, which makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 3,5-dicarboxyphenylacetylene with a terphenyl derivative under specific conditions. The reaction often requires the use of palladium catalysts and bases such as triethylamine, and it is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, and substituted aromatic compounds .

Scientific Research Applications

5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
  • 5’,5’‘-Bis(3,5-dicarboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-3,3’‘’,5,5’‘’-tetracarboxylic acid

Uniqueness

Compared to similar compounds, 5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and the ethynyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O8/c31-27(32)21-7-3-19(4-8-21)23-11-17(12-24(15-23)20-5-9-22(10-6-20)28(33)34)1-2-18-13-25(29(35)36)16-26(14-18)30(37)38/h3-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAIEBFHKOGCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
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5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
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5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
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5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Reactant of Route 5
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Reactant of Route 6
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid

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